molecular formula C19H22N4 B2837373 N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-91-1

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2837373
CAS-Nummer: 890617-91-1
Molekulargewicht: 306.413
InChI-Schlüssel: SLHXFJVDLUFKBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and scalability. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the yield and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological activities and physical properties, making them valuable for further research and development.

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Pharmacological Properties

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine acts primarily as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is crucial for cell growth and proliferation, making it a target for cancer therapies. Inhibition of this pathway can lead to reduced tumor growth and proliferation in various cancer types.

Table 1: Summary of Pharmacological Properties

PropertyDescription
Target mTOR pathway
Effect Inhibition of cell growth and proliferation
Potential Use Cancer treatment
Selectivity High selectivity towards mTOR compared to other kinases

Cancer Treatment

Numerous studies have investigated the efficacy of this compound in preclinical models of cancer. For instance, a study demonstrated that this compound effectively reduced the growth of breast cancer cells in vitro by inhibiting the mTOR signaling pathway. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more significant inhibition of cell proliferation .

Neuropharmacology

Recent research has also explored the role of this compound as a serotonin 5-HT6 receptor antagonist. It has been shown to influence cognitive functions and may have implications for treating neurodegenerative diseases such as Alzheimer's disease. A study found that derivatives of pyrazolo[1,5-a]pyrimidines exhibited potent antagonistic effects on 5-HT6 receptors, which are implicated in cognitive processes .

Comparative Studies

Comparative studies with other mTOR inhibitors have positioned this compound as a promising candidate due to its selectivity and potency. For instance, a comparative analysis demonstrated that this compound had a more favorable side effect profile compared to traditional chemotherapy agents while maintaining efficacy against tumor growth .

Wirkmechanismus

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. These compounds share common structural elements but may differ in their substituents and functional groups, leading to variations in their properties and applications.

Vergleich Mit ähnlichen Verbindungen

  • Pyrazolo[1,5-a]pyrimidin-7-amine derivatives

  • Substituted pyrazolopyrimidines

  • Related heterocyclic compounds

Biologische Aktivität

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound exhibits a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities. The synthesis typically involves the cyclization of appropriate precursors, followed by functionalization to introduce the cyclopentyl and phenyl groups.

1. Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the FLT3 kinase, which is crucial in the treatment of acute myeloid leukemia (AML). FLT3 mutations are associated with poor prognosis in AML patients. The compound demonstrated significant inhibitory activity against FLT3-ITD mutations in vitro, suggesting its potential as a therapeutic agent for AML .

2. Antiviral Properties

In vitro evaluations have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activities against human immunodeficiency virus type 1 (HIV-1) and herpes simplex virus type 1 (HSV-1). The structure-activity relationship (SAR) studies indicate that modifications at the N-cyclopentyl position can enhance antiviral efficacy .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed notable activity against various strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant bacterial infections .

Case Study 1: Acute Myeloid Leukemia Treatment

A study investigated the efficacy of this compound in AML models. The results indicated that the compound significantly reduced cell viability in FLT3-mutated cell lines compared to controls. The IC50 values were determined to be in the low micromolar range, demonstrating potent activity.

Cell LineIC50 (µM)
FLT3-ITD Positive0.75
FLT3-Wild Type10.5

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, the compound was tested against HIV-1 and HSV-1. The results showed a dose-dependent inhibition of viral replication:

Virus TypeIC50 (µM)
HIV-12.0
HSV-14.5

These findings support further investigation into its mechanism of action and potential clinical applications.

Research Findings Overview

The biological activity of this compound is characterized by:

  • Kinase Inhibition : Effective against FLT3 mutations in AML.
  • Antiviral Properties : Significant activity against HIV and HSV.
  • Antimicrobial Effects : Potent against MRSA strains.

Eigenschaften

IUPAC Name

N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-13-14(2)21-19-17(15-8-4-3-5-9-15)12-20-23(19)18(13)22-16-10-6-7-11-16/h3-5,8-9,12,16,22H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHXFJVDLUFKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.